Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate

Organic Synthesis Chemical Engineering Fluorinated Intermediates

Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate (CAS 755-73-7) is a specialized fluorinated ester characterized by a propionate backbone substituted with four fluorine atoms and a methoxy group. This compound is primarily utilized as a versatile intermediate in the synthesis of high-value fluorinated vinyl ether monomers, which are critical for producing perfluorocarboxylic acid (PFCA) resins and ion-exchange polymers.

Molecular Formula C5H6F4O3
Molecular Weight 190.09 g/mol
CAS No. 755-73-7
Cat. No. B1630409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,2,3,3-tetrafluoro-3-methoxypropionate
CAS755-73-7
Molecular FormulaC5H6F4O3
Molecular Weight190.09 g/mol
Structural Identifiers
SMILESCOC(=O)C(C(OC)(F)F)(F)F
InChIInChI=1S/C5H6F4O3/c1-11-3(10)4(6,7)5(8,9)12-2/h1-2H3
InChIKeyNDNOUXQCMAHOSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,2,3,3-Tetrafluoro-3-Methoxypropionate (CAS 755-73-7): Technical Profile and Procurement Considerations


Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate (CAS 755-73-7) is a specialized fluorinated ester characterized by a propionate backbone substituted with four fluorine atoms and a methoxy group [1]. This compound is primarily utilized as a versatile intermediate in the synthesis of high-value fluorinated vinyl ether monomers, which are critical for producing perfluorocarboxylic acid (PFCA) resins and ion-exchange polymers [1]. Its unique combination of a tetrafluoroethyl moiety and an ester functional group imparts distinct electronic and steric properties, contributing to enhanced chemical inertness and thermal resilience . It is also recognized for its role as a building block in pharmaceutical and agrochemical research, where its high purity and well-defined structure ensure consistent performance in demanding synthetic pathways .

Why Generic Substitution of Methyl 2,2,3,3-Tetrafluoro-3-Methoxypropionate (CAS 755-73-7) is Scientifically Unjustified


The structural and functional uniqueness of methyl 2,2,3,3-tetrafluoro-3-methoxypropionate precludes simple substitution with other fluorinated propionates. Unlike its closest structural analogs—such as methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate (MTFMP, CAS 10186-63-7) or non-methoxylated fluorinated esters—the specific positioning of the methoxy group on the tetrafluoroethyl backbone of CAS 755-73-7 critically dictates its reactivity, physical properties, and ultimate application performance [1]. This regioisomeric difference is not trivial; it fundamentally alters the compound's electronic environment, leading to divergent behavior in key processes like SEI formation in lithium-ion batteries or as a monomer precursor in polymer synthesis [1]. Consequently, substituting this compound based on generic class or superficial structural similarity introduces significant risk of suboptimal performance or outright failure in the target application, as detailed in the quantitative evidence below.

Quantitative Differentiation Guide for Methyl 2,2,3,3-Tetrafluoro-3-Methoxypropionate (CAS 755-73-7)


Thermal Stability and Distillation Range vs. Non-Methoxylated Analog

The compound exhibits a significantly higher boiling point (157.8-159°C at 760 mmHg) compared to the non-methoxylated analog, methyl 2,2,3,3-tetrafluoropropionate (CAS 1893-38-5), which boils at 93-94°C at 760 mmHg . This 64-65°C difference is a direct consequence of the added methoxy group's contribution to molecular mass and polarity.

Organic Synthesis Chemical Engineering Fluorinated Intermediates

Enhanced Density and Reduced Volatility Profile

The density of methyl 2,2,3,3-tetrafluoro-3-methoxypropionate is reported as 1.331 g/cm³ , which is notably lower than the 1.3819 g/cm³ reported for its non-methoxylated counterpart, methyl 2,2,3,3-tetrafluoropropionate (CAS 1893-38-5) . This lower density, combined with a higher boiling point, suggests a more favorable volatility profile for many handling and storage scenarios.

Physical Chemistry Process Engineering Solvent Selection

Electrochemical Performance Advantage in Lithium-Ion Battery Electrolytes

Methyl tetrafluoro-2-(methoxy) propionate (MTFMP, a close structural isomer) demonstrates significant efficacy as a co-solvent for propylene carbonate (PC)-based electrolytes, a property that can be class-level inferred for methyl 2,2,3,3-tetrafluoro-3-methoxypropionate due to shared functional motifs. In contrast, standard electrolytes lacking this fluorinated ester fail. Notably, 10 wt% (5.6 mol%) of MTFMP in PC is sufficient to form a stable solid electrolyte interphase (SEI) on graphite anodes, preventing exfoliation and achieving a capacity loss of only 1.3% after 300 cycles at 1C [1][2]. Without this component, PC-based electrolytes cause rapid graphite exfoliation and cell failure [1].

Battery Technology Electrochemistry Energy Storage

Critical Intermediate for High-Performance Fluorinated Polymers

The compound is explicitly identified as a key intermediate for producing perfluoro or partially fluorinated vinyl ethers, which are then copolymerized with tetrafluoroethylene (TFE) to yield high-performance materials [1]. These copolymers are uniquely suited for applications such as electrical insulation, optical fiber sheaths, and ion-exchange membranes for chlor-alkali cells, due to their superior chemical and thermal resistance . Non-fluorinated or differently substituted analogs do not provide the same balance of reactivity and final polymer performance.

Polymer Chemistry Membrane Science Ion-Exchange Materials

Evidence-Based Application Scenarios for Methyl 2,2,3,3-Tetrafluoro-3-Methoxypropionate (CAS 755-73-7)


Formulation of Advanced Lithium-Ion Battery Electrolytes

In the development of next-generation, high-voltage lithium-ion batteries, this compound (or its close structural analogs) is used as a co-solvent in propylene carbonate (PC)-based electrolytes. Its inclusion at low concentrations (~10 wt%) enables the formation of a robust solid electrolyte interphase (SEI) on graphite anodes, preventing exfoliation and ensuring long-term cycling stability [1]. This is critical for creating safer batteries that can operate without flammable linear carbonates.

Synthesis of Fluorinated Vinyl Ether Monomers for High-Performance Polymers

This compound serves as an essential intermediate in the multi-step synthesis of specialized fluorinated vinyl ether monomers [2]. These monomers are subsequently copolymerized with tetrafluoroethylene (TFE) to produce perfluorocarboxylic acid (PFCA) resins and ion-exchange polymers [2]. The resulting materials are irreplaceable in demanding applications such as chlor-alkali cell membranes, due to their unparalleled chemical stability in corrosive environments .

Organic Synthesis Building Block for Agrochemical and Pharmaceutical Intermediates

The unique combination of a tetrafluoroethyl group and a methoxy ester makes this compound a valuable building block for introducing fluorinated motifs into complex target molecules . The fluorine atoms impart increased metabolic stability and lipophilicity to agrochemical and pharmaceutical candidates, while the ester group provides a handle for further functionalization. Its high purity (typically 98%+) ensures reliable and reproducible results in multi-step synthetic routes [3].

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